N-(cyanomethyl)-N-cyclopentyl-2-(cyclopropylmethyl)-1,3-oxazole-4-carboxamide
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Overview
Description
The compound “N-(cyanomethyl)-N-cyclopentyl-2-(cyclopropylmethyl)-1,3-oxazole-4-carboxamide” is a complex organic molecule. It contains a cyanomethyl group (N≡CCH2–), which is a type of nitrile group . It also includes cyclopentyl and cyclopropylmethyl groups, which are types of cycloalkanes .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . Another method involves the anodic oxidative intramolecular cyclization of the N-methyl tertiary amine with the 14-hydroxyl group of the morphinan, followed by hydrolysis with hydrobromic acid .Chemical Reactions Analysis
Cyclopropane fragments, such as the cyclopropylmethyl group in this compound, can behave somewhat like a double bond. They can conjugate and pass mesomeric effect similar to a double bond . Cyanoacetamide derivatives, which this compound appears to contain, are considered important precursors for heterocyclic synthesis .Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopentyl-2-(cyclopropylmethyl)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c16-7-8-18(12-3-1-2-4-12)15(19)13-10-20-14(17-13)9-11-5-6-11/h10-12H,1-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEKDIVICBDHJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC#N)C(=O)C2=COC(=N2)CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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